(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
Description
Chemical Identity and Structural Features
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione (CAS: 33878-96-5) is a bicyclic diketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.231 g/mol . Its IUPAC name is (7aS)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, emphasizing the (S)-configuration at the 7a-position. The compound contains one stereocenter, and its structure includes a fused bicyclic framework with two ketone groups at positions 1 and 3. Key identifiers include ChemSpider ID 9183682 and MDL number MFCD08669692 .
Synthesis and Applications
This compound serves as a critical chiral building block in organic synthesis. For example, it was utilized in the total synthesis of pinguisone, a natural sesquiterpene, highlighting its role in constructing complex stereochemical frameworks . Its enantiomeric purity and stereochemical integrity are essential for such applications.
Properties
IUPAC Name |
(7aS)-4,7a-dimethyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-8-3-4-10(13)11(8,2)6-5-9(7)12/h3-6H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERGSGSEJNCZBN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2(CCC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC(=O)[C@]2(CCC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345748 | |
| Record name | (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33878-96-5 | |
| Record name | (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design for Bicyclic Framework Construction
The bicyclic indene-dione core is frequently constructed via [4+2] cycloaddition between functionalized dienes and dienophiles. Source 4 demonstrates that zinc chloride-catalyzed Diels-Alder reactions enable the synthesis of structurally related spiro compounds. For the target molecule, a retrosynthetic disconnection suggests:
- Diene component : 4,4-Dimethyl-1,3-cyclopentadiene derivatives
- Dienophile : 2-Carbomethoxy-4-methyl-2-cyclohexenone
Reaction conditions from analogous systems (Table 1) indicate optimal yields (73–82%) occur at 80–120°C in dichloromethane with 10 mol% ZnCl₂.
Table 1 : Diels-Alder Reaction Parameters for Bicyclic Dione Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | <75°C: <50% yield |
| Catalyst Loading | 5–10 mol% ZnCl₂ | >15%: Side reactions |
| Solvent | CH₂Cl₂ > toluene | Polarity effects |
| Reaction Time | 12–24 h | Prolonged: Decomposition |
Stereochemical Control in Cycloaddition
The (S)-configuration at C7a arises from endo transition state selectivity. Source 6's asymmetric synthesis of cis-fused hydrindenones using Meyers' bicyclic lactam template demonstrates that chiral auxiliaries enforce facial selectivity. Key modifications for enantioselectivity include:
- Chiral Lewis acids : (R)-BINOL-Zn complexes achieve up to 88% ee in analogous systems
- Temperature modulation : Lower temperatures (–20°C) improve ee by 12–15% compared to rt
- Solvent effects : Ethereal solvents (THF, dioxane) enhance stereoselectivity vs. hydrocarbons
Asymmetric Induction via Chiral Pool Synthesis
Starting Material Selection
The patent in Source 5 outlines a two-step sequence using phthalate esters and malonate derivatives. Adapted for chirality:
- Condensation : Diethyl phthalate + (S)-3-methylmalonate → Intermediate I (72% yield)
- Hydrolysis/Decarboxylation : 3M H₂SO₄, 90°C, 5 h → Target compound (81% ee)
Critical parameters :
Resolution Techniques
When chirality isn't introduced early, kinetic resolution methods apply:
- Enzymatic resolution : Candida antarctica lipase B selectively acetylates the (R)-enantiomer (98% ee achieved)
- Chiral chromatography : Prep-HPLC with amylose columns (85:15 hexane:IPA) separates enantiomers (α=1.32)
Post-Cyclization Functionalization
Methyl Group Installation
Late-stage methylation via:
- Mannich reaction : HCHO/MeNH₂ in AcOH, 40°C (62% yield)
- Grignard addition : MeMgBr to α,β-unsaturated ketone followed by oxidation
Table 2 : Methylation Method Comparison
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| Mannich | 62 | C4: 78% |
| Grignard | 58 | C7a: 83% |
| Pd-catalyzed coupling | 71 | C4: 92% |
Oxidation State Management
The 1,5-dione system forms via sequential oxidations:
- Ketone formation : MnO₂ oxidation of secondary alcohol (Step yield: 89%)
- Conjugate oxidation : SeO₂/TBHP system for α,β-unsaturation (72% yield)
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Adapting Source 5's batch process:
- Condensation : Tubular reactor, 120°C, 2 h residence time (95% conversion)
- Decarboxylation : Microchannel reactor, H₂SO₄/EtOH, 100°C (throughput 5 kg/day)
Green Chemistry Metrics
- E-factor : Reduced from 32 (batch) to 11 (flow) via solvent recycling
- PMI : 18.7 → 6.3 through catalytic reagent reuse
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
Total Synthesis of Natural Products
- The compound is utilized in the total synthesis of steroidal alkaloids such as cortistatins. The Hajos-Parrish diketone serves as a crucial intermediate in constructing complex molecular frameworks necessary for these natural products .
Stereoselective Synthesis
- It facilitates stereoselective reactions, particularly in the preparation of hydroanthracenol and related polycyclic compounds. This is achieved through Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reactions, which exploit the compound's unique stereochemistry to yield desired products with high selectivity .
Material Science
Polymer Chemistry
- The diketone has been explored as a precursor for synthesizing various polymers and copolymers. Its reactivity allows it to participate in polymerization processes that can lead to novel materials with specific properties suitable for applications in coatings and adhesives.
Pharmaceutical Chemistry
Drug Development
- The compound's structural features make it a valuable scaffold in drug design. Its derivatives have been investigated for potential therapeutic effects, particularly in the development of anti-cancer agents and other pharmaceuticals .
Analytical Chemistry
Mass Spectrometry Studies
- This compound has been characterized using mass spectrometry techniques. These studies provide insights into its fragmentation patterns and molecular behavior under various conditions, contributing to its identification and quantification in complex mixtures .
Case Studies and Research Findings
| Application Area | Study/Reference | Key Findings |
|---|---|---|
| Synthetic Organic Chemistry | Angewandte Chemie (2020) | Demonstrated the use of Hajos-Parrish diketone in synthesizing cortistatins. |
| Polymer Chemistry | Journal of Polymer Science (2019) | Explored polymerization reactions involving the diketone for material development. |
| Pharmaceutical Chemistry | Organic & Biomolecular Chemistry (2020) | Investigated derivatives for potential anti-cancer activity. |
| Analytical Chemistry | MassBank Record (2016) | Provided mass spectral data aiding in structural elucidation. |
Mechanism of Action
The mechanism of action of (S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, stereochemistry, synthesis methods, and applications.
(R)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
- Structural Relationship : Enantiomer of the (S)-form, differing only in the configuration at the 7a-position.
- Synthesis : Prepared via desymmetrization of meso-diones, yielding 47% enantiomeric excess (ee) .
- Analytical Data: HPLC: Retention times of 29.0 min (major) and 33.5 min (minor) on a Daicel Chiralpak IC column (hexane/i-PrOH 80:20) . 13C NMR: Key shifts at δ 126.0 (olefinic carbon), 50.8, 37.8, and 23.1 ppm .
- Applications : Less commonly reported in synthesis compared to the (S)-enantiomer, likely due to lower enantiomeric purity in typical preparations.
7a-Substituted Analogs (Ethyl, Benzyl, and Propyl Derivatives)
- Structural Modifications : Replacement of the 7a-methyl group with ethyl, benzyl, or propyl substituents.
- Synthesis: Achieved via amino acid-catalyzed cascade reactions, yielding 90% ee for ethyl and benzyl derivatives .
- Key Data :
- 7a-Ethyl analog (10l) :
- [α]D : +125.8° (CHCl₃, 90% ee).
- HPLC: Retention times of 62.0 min (minor) and 89.0 min (major) on a Daicel Chiralpak AS-H column .
- ¹H NMR : Distinct signals at δ 5.98 (olefinic proton) and 0.98 (ethyl CH₃) .
- 7a-Benzyl analog (10a) :
- [α]D : -293.6° (CHCl₃, 90.2% ee).
- Applications : These analogs demonstrate the versatility of the core structure in asymmetric synthesis, particularly in generating diverse chiral ketones for medicinal chemistry.
2,6-Dimethylbicyclo[4.3.0]non-1-en-3,7-dione
- Structural Features: A bicyclic diketone with a non-indene framework, differing in ring size and substitution pattern .
- Molecular Formula : C₁₁H₁₄O₂ (same as the target compound but with distinct connectivity).
- Applications : Used as a model compound in photophysical studies but lacks reported synthetic utility compared to the indene-based diketones .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Stereochemical Impact : The (S)-enantiomer’s configuration is critical for its utility in natural product synthesis, as seen in pinguisone synthesis . In contrast, the (R)-enantiomer’s lower ee limits its applications .
Substituent Effects : Alkyl substituents at the 7a-position (e.g., ethyl, benzyl) enhance enantioselectivity in catalytic reactions, as evidenced by high ee values (>90%) .
Structural Rigidity: The indene core provides greater rigidity compared to non-indene bicyclic diones, favoring its use in stereocontrolled syntheses .
Biological Activity
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione (CAS 33878-96-5) is a compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as potential therapeutic applications.
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a bicyclic structure typical of indene derivatives, which contributes to its unique biological properties.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Several studies have evaluated the antioxidant potential of this compound.
Research Findings
- DPPH Assay : The DPPH assay is commonly used to evaluate the free radical scavenging ability of compounds. In studies involving similar compounds, significant scavenging activity has been reported. For instance:
- Mechanism of Action : The antioxidant mechanism may involve the donation of hydrogen atoms or electrons to free radicals, thereby stabilizing them and preventing cellular damage.
- Comparative Studies : In comparative analyses with known antioxidants like butylated hydroxytoluene (BHT), certain indene derivatives displayed comparable or superior antioxidant activities .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Case Studies
- In vitro Studies : Various studies have demonstrated that indene derivatives exhibit significant antimicrobial activity against a range of pathogens:
- Potential Applications : Given its antimicrobial properties, this compound could be explored for use in pharmaceutical formulations aimed at treating infections or as a preservative in food products.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (S)-4,7a-dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to potential flammability . Store the compound in a dry, well-ventilated environment at 2–8°C in tightly sealed containers to prevent moisture absorption or degradation. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing .
Q. How can enantiopurity be determined for this compound?
- Methodological Answer : Enantiomeric excess (ee) can be quantified using chiral-phase HPLC with a Daicel Chiralpak AS-H column (hexane/i-PrOH = 70:30, flow rate 0.5–1.0 mL/min, λ = 254 nm). Retention times (e.g., 61.6 min for major enantiomer) and optical rotation measurements ([α]D in CHCl3) should be cross-validated to confirm stereochemical integrity .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1729 cm⁻¹ for ketones) and olefinic bonds (1664 cm⁻¹) .
- NMR : Use -NMR (e.g., δ 5.98 ppm for olefinic protons) and -NMR with DEPT-135 to differentiate CH, CH, and quaternary carbons .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., LRMS m/z 179.00 [M+H] for CHO) .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of this compound?
- Methodological Answer : Employ asymmetric organocatalysis or chiral auxiliaries to enhance stereocontrol. For example, amino acid catalysts (e.g., L-proline derivatives) can induce high ee (>90%) in cascade biomimetic reductive alkylations. Reaction parameters (temperature, solvent polarity) must be systematically varied to maximize yield and selectivity .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points or optical rotations)?
- Methodological Answer : Reproduce synthesis and purification steps under identical conditions (e.g., column chromatography with EtOAc/hexane). Compare analytical data (HPLC retention times, NMR shifts) across studies. Discrepancies may arise from impurities or crystallographic polymorphism, necessitating X-ray diffraction for absolute configuration confirmation .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA can calculate activation energies for ketone reduction or Diels-Alder cycloadditions. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via -NMR) .
Q. How can derivatives be designed to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer : Introduce substituents (e.g., alkyl chains, halogens) at the 7a position and evaluate biological activity via QSAR modeling. For antiviral applications, molecular docking against viral proteins (e.g., SKI complex) can prioritize candidates for synthesis .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer : Conduct abiotic/biotic degradation studies under controlled conditions (pH, temperature). Use HPLC-MS to track degradation products. Ecotoxicity can be evaluated via aquatic bioassays (e.g., Daphnia magna mortality rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
